Propargyl-PEG5-CH2CO2-NHS

Übersicht

Beschreibung

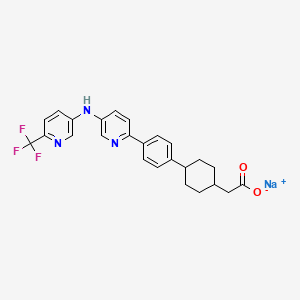

Propargyl-PEG5-CH2CO2-NHS is a chemical compound that serves as an amine-reactive linker. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The polyethylene glycol (PEG) spacer enhances the solubility of the compound in aqueous media. This compound is widely used in bioconjugation and click chemistry applications, particularly for the derivatization of peptides, antibodies, and amine-coated surfaces .

Wirkmechanismus

Target of Action

The primary targets of Propargyl-PEG5-CH2CO2-NHS are biomolecules with amine groups, such as peptides and antibodies . These biomolecules play crucial roles in various biological processes, including immune response and cell signaling.

Mode of Action

this compound interacts with its targets through a process known as derivatization . This compound contains a propargyl group and an NHS (N-hydroxysuccinimide) group . The NHS group is reactive towards amines, allowing this compound to form covalent bonds with amine-bearing biomolecules . The propargyl group can then react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, yielding a stable triazole linkage .

Biochemical Pathways

The biochemical pathway primarily involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage between the propargyl group of this compound and azide-bearing compounds or biomolecules . The resulting triazole linkage is robust and resistant to cleavage, ensuring the stability of the modifications introduced by this compound.

Result of Action

The primary result of the action of this compound is the derivatization of amine-bearing biomolecules . This modification can alter the properties of the biomolecules, potentially enhancing their stability, activity, or other characteristics. The stable triazole linkage formed by the reaction of the propargyl group with azide-bearing compounds or biomolecules ensures the durability of these modifications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content

Biochemische Analyse

Biochemical Properties

The propargyl group of Propargyl-PEG5-CH2CO2-NHS can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction with enzymes, proteins, and other biomolecules allows this compound to play a significant role in biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This allows it to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG5-CH2CO2-NHS typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a propargyl alcohol to form Propargyl-PEG5. This is achieved through the reaction of propargyl alcohol with a PEG derivative under basic conditions.

Activation: The PEGylated product is then activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions

Propargyl-PEG5-CH2CO2-NHS undergoes several types of chemical reactions, including:

Click Chemistry: The propargyl group reacts with azide-bearing biomolecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds

Common Reagents and Conditions

Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of the propargyl group with azides.

Primary Amines: React with the NHS ester group under mild conditions (pH 7-9) to form amide bonds

Major Products

Triazole Derivatives: Formed from click chemistry reactions.

Amide Derivatives: Formed from reactions with primary amines

Wissenschaftliche Forschungsanwendungen

Propargyl-PEG5-CH2CO2-NHS has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry and PEGylation techniques.

Biology: Employed in the labeling and modification of biomolecules such as peptides and proteins.

Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.

Industry: Applied in the production of bioconjugates and functionalized surfaces for various industrial applications .

Vergleich Mit ähnlichen Verbindungen

Propargyl-PEG5-CH2CO2-NHS can be compared with other similar compounds such as:

Propargyl-PEG3-CH2CO2-NHS: Contains a shorter PEG spacer, which may affect its solubility and reactivity.

Azido-PEG5-CH2CO2-NHS: Contains an azido group instead of a propargyl group, making it suitable for different click chemistry applications.

Propargyl-PEG5-NHS: Lacks the carboxyl group, which may influence its reactivity and application .

This compound is unique due to its combination of a propargyl group and an NHS ester group, along with a PEG spacer that enhances its solubility and versatility in various applications.

Eigenschaften

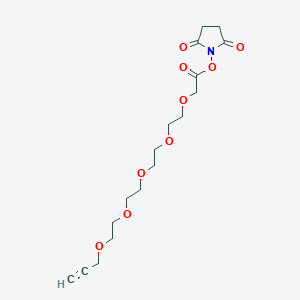

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRYRRHZTIDZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)